2-Hydroxy-4-methylbenzenecarboximidamide
Description
2-Hydroxy-4-methylbenzenecarboximidamide is a substituted aromatic compound characterized by a benzene ring functionalized with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 4, and a carboximidamide (-C(=NH)NH₂) group.
Properties
IUPAC Name |
2-hydroxy-4-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAJLSBTXWWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylbenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 2-Hydroxy-4-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-Hydroxy-4-methylbenzaldehyde or 2-Hydroxy-4-methylbenzoic acid.
Reduction: 2-Hydroxy-4-methylbenzylamine.
Substitution: Various halogenated derivatives.
Scientific Research Applications
2-Hydroxy-4-methylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
2-[(4-Methoxybenzyl)oxy]benzenecarboximidamide
- Molecular Formula : C₁₅H₁₆N₂O₂
- Molecular Weight : 256.30 g/mol
- Substituents : A methoxybenzyloxy (-OCH₂C₆H₄OCH₃) group at position 2 and a carboximidamide group.
- Key Differences : The methoxybenzyloxy group introduces steric bulk and lipophilicity compared to the hydroxyl and methyl groups in the target compound. This may enhance membrane permeability but reduce aqueous solubility .
4-[[3-[[4-[2-(4-Hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide
- Molecular Formula : C₃₀H₃₀N₂O₃
- Molecular Weight : 466.58 g/mol
- Substituents: A complex phenoxy-based side chain at position 4 and a carboximidamide group.
- Key Differences : The extended aromatic side chain increases molecular weight and hydrophobicity, likely influencing receptor-binding specificity in biological systems .
4-Hydroxybenzoic Acid
- Molecular Formula : C₇H₆O₃
- Molecular Weight : 138.12 g/mol
- Substituents : A hydroxyl group at position 4 and a carboxylic acid (-COOH) group.
- Key Differences : The carboxylic acid group (pKa ~4.5) contrasts with the basic amidine group (pKa ~12–13) in carboximidamides, affecting ionization and solubility under physiological conditions .
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Implications
Synthetic Flexibility : The carboximidamide core allows diverse functionalization, as demonstrated by the synthesis of sulfonyl and hydrazine derivatives in . This adaptability supports the development of analogs with tailored properties .
Solubility Considerations : Unlike 2-[(4-methoxybenzyl)oxy]benzenecarboximidamide, the target compound’s hydroxyl group could improve aqueous solubility, a critical factor in drug bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-4-methylbenzenecarboximidamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives are synthesized by reacting guanidine derivatives with aldehydes in glacial acetic acid under reflux . To optimize yield, systematically vary parameters such as solvent polarity (e.g., dichloromethane vs. acetic acid), temperature (reflux vs. room temperature), and catalyst presence (e.g., acid/base catalysts). Monitor reaction progress via TLC or HPLC and purify via recrystallization or column chromatography.
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to identify aromatic protons, hydroxyl (-OH), and imidamide groups. For example, analogous hydroxybenzamide structures show distinct downfield shifts for hydroxyl protons (~10–12 ppm) .
- IR Spectroscopy : Confirm the presence of O-H (3200–3600 cm), C=N (1650–1700 cm), and aromatic C-H (3000–3100 cm) stretches .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme Inhibition : Test against tyrosinase or acetylcholinesterase using spectrophotometric methods, as seen in studies on 4-hydroxybenzaldehyde derivatives .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can contradictory data in bioactivity studies (e.g., varying IC values across cell lines) be systematically resolved?
- Methodological Answer : Apply triangulation:
- Replicate Experiments : Ensure consistency across multiple batches and laboratories.
- Control Variables : Standardize cell culture conditions (e.g., passage number, media composition) and compound solubility (use DMSO controls).
- Mechanistic Studies : Use siRNA knockdown or proteomics to identify off-target effects. Reference methodologies from social science contradiction analysis, which emphasize iterative data collection and cross-validation .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., enzymes, GPCRs). Compare results across multiple receptors to identify selectivity, as in receptor-response models for odorant compounds .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Design a QSAR (Quantitative Structure-Activity Relationship) study:
- Synthesize Derivatives : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or 2-hydroxy positions.
- Measure LogP : Use shake-flask or HPLC methods to assess hydrophobicity.
- Correlate with Bioactivity : Apply multivariate regression to link structural descriptors (e.g., Hammett constants) with IC values, as in studies on benzamide analogs .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., divergent spectroscopic results), cross-validate with orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
- Safety Protocols : Follow OSHA guidelines for handling imidamide derivatives: use respiratory protection (N95 masks) and avoid skin contact via nitrile gloves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
